N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a brominated aromatic ring, a thiazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions.
Piperidine Carboxamide Formation: Coupling of the piperidine ring with the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Regulation of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(3-fluoro-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-4-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-11-10-19-16(23-11)13-6-8-21(9-7-13)17(22)20-15-5-3-4-14(18)12(15)2/h3-5,10,13H,6-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQSGXHFXLOFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCN(CC2)C(=O)NC3=C(C(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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